4-cyclopropyl-2,6-difluoroaniline
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Overview
Description
4-Cyclopropyl-2,6-difluoroaniline is an organic compound with the molecular formula C9H9F2N It is a derivative of aniline, where the hydrogen atoms at positions 2 and 6 on the benzene ring are replaced by fluorine atoms, and a cyclopropyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-cyclopropyl-2,6-difluoroaniline can be achieved through several methods. One common approach involves the diazotization of 2,6-difluoroaniline followed by a Sandmeyer reaction to introduce the cyclopropyl group. The reaction conditions typically involve the use of sodium nitrite and hydrochloric acid for diazotization, followed by the addition of cyclopropyl halide in the presence of a copper catalyst .
Industrial Production Methods: Industrial production of this compound often employs continuous-flow processes to enhance efficiency and safety. These methods allow for better control over reaction conditions and reduce the risk of side reactions. The use of continuous-flow reactors can also improve yield and reduce the consumption of reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-2,6-difluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert it into cyclopropyl-2,6-difluorobenzene.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Cyclopropyl-2,6-difluorobenzene.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropyl-2,6-difluoroaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-2,6-difluoroaniline involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, which can affect its binding affinity to enzymes and receptors. The cyclopropyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in biochemical pathways .
Comparison with Similar Compounds
2,6-Difluoroaniline: Lacks the cyclopropyl group, making it less sterically hindered.
4-Bromo-2,6-difluoroaniline: Contains a bromine atom instead of a cyclopropyl group, affecting its reactivity and applications.
2,4-Difluoroaniline: Different substitution pattern on the benzene ring, leading to varied chemical properties.
Uniqueness: 4-Cyclopropyl-2,6-difluoroaniline is unique due to the presence of both fluorine atoms and a cyclopropyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
1208085-38-4 |
---|---|
Molecular Formula |
C9H9F2N |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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